Product packaging for 1-(4-Iodophenoxy)acetone(Cat. No.:)

1-(4-Iodophenoxy)acetone

Cat. No.: B14230557
M. Wt: 276.07 g/mol
InChI Key: NMPKKUYZSYZYMP-UHFFFAOYSA-N
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Description

1-(4-Iodophenoxy)acetone is a synthetic, iodinated aromatic compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The presence of the reactive phenoxy ether linkage and the iodine substituent on the aromatic ring makes this molecule a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are instrumental in constructing complex biaryl structures for drug discovery. Furthermore, the ketone functional group offers a site for further derivatization, including reduction to alcohols or formation of oximes and hydrazones, expanding its utility in creating diverse chemical libraries. Researchers can leverage this compound as a key building block in the development of potential pharmacologically active molecules, material science precursors, and in the study of structure-activity relationships. This product is intended for research and development purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO2 B14230557 1-(4-Iodophenoxy)acetone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

1-(4-iodophenoxy)propan-2-one

InChI

InChI=1S/C9H9IO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3

InChI Key

NMPKKUYZSYZYMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)I

Origin of Product

United States

Synthetic Methodologies for 1 4 Iodophenoxy Acetone

Strategies for Carbon-Oxygen Bond Formation (Etherification)

The formation of the ether bond in 1-(4-Iodophenoxy)acetone is a critical step in its synthesis. This is typically accomplished through nucleophilic substitution reactions where a phenoxide acts as the nucleophile and a halogenated acetone (B3395972) derivative serves as the electrophile.

Alkylation Reactions Involving 4-Iodophenol (B32979) and Halogenated Acetone Precursors

A primary and straightforward method for synthesizing this compound is the alkylation of 4-iodophenol with a halogenated acetone, such as chloroacetone (B47974) or bromoacetone (B165879). This reaction is a classic example of the Williamson ether synthesis. francis-press.comjk-sci.commasterorganicchemistry.comrichmond.edu

In this procedure, 4-iodophenol is first deprotonated by a base to form the more nucleophilic 4-iodophenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetone, displacing the halide and forming the desired ether. jk-sci.comrichmond.edu

Reaction Scheme:

Generated code

Commonly used bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). jk-sci.com The reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) and may require heating to proceed at a reasonable rate. jk-sci.com The use of potassium iodide (KI) as a catalyst can significantly improve the reaction yield, especially when starting with chloroacetone, by facilitating an in-situ halogen exchange to the more reactive iodoacetone (B1206111) (a Finkelstein-like effect). bcn.cl

Table 1: Reagents and Conditions for Williamson Ether Synthesis of this compound

Reactant 1Reactant 2BaseSolventCatalyst
4-IodophenolChloroacetoneK₂CO₃, NaOHAcetone, DMFKI (optional)
4-IodophenolBromoacetoneK₂CO₃, NaOHAcetone, DMFNone

Related Etherification Approaches for Phenoxy Ketone Scaffold Assembly

Beyond the direct alkylation with haloacetones, other etherification strategies can be employed to construct the phenoxy ketone framework. One such approach involves the use of masked acetonylating reagents. For instance, 2-methoxyallyl bromide can be used to alkylate the phenol (B47542). Subsequent acidic hydrolysis of the resulting methyl vinyl ether unmasks the ketone functionality. beilstein-journals.org This method can be advantageous in cases where the direct use of haloacetones leads to side reactions, such as self-condensation under basic conditions. beilstein-journals.org

Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig etherification, represent another class of methods for C-O bond formation. While more commonly used for the synthesis of diaryl ethers, these methods can be adapted for the synthesis of alkyl aryl ethers. These reactions typically involve the coupling of an aryl halide (in this case, an iodinated phenol derivative could potentially be used, though less common for this specific transformation) with an alcohol in the presence of a copper or palladium catalyst. thieme-connect.de However, for a relatively simple molecule like this compound, the Williamson ether synthesis is generally more practical and cost-effective.

Strategies for Aromatic Carbon-Iodine Bond Introduction

An alternative synthetic approach involves forming the ether linkage first, followed by the introduction of the iodine atom onto the aromatic ring. This can be achieved through direct iodination or halogen exchange reactions.

Direct Iodination of Phenoxyacetone (B1677642) Derivatives

If phenoxyacetone is used as the starting material, the iodine can be introduced directly onto the phenyl ring via electrophilic aromatic substitution. evitachem.com Various iodinating reagents and conditions can be employed for this purpose.

A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid catalyst. acs.orgorganic-chemistry.org For example, a combination of iodine and copper(II) oxide in methanol (B129727) has been shown to be effective for the α-iodination of aromatic ketones, and similar principles can be applied to the iodination of the aromatic ring of phenoxyacetone. organic-chemistry.org Another effective system for the iodination of aromatic compounds is the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of sulfuric acid, which offers high reactivity and regioselectivity. tcichemicals.com The directing effect of the phenoxy group will favor the substitution at the para position, leading to the desired this compound.

Table 2: Reagents for Direct Iodination of Phenoxyacetone

Iodinating ReagentCatalyst/Co-reagentSolvent
Iodine (I₂)Copper(II) oxideMethanol
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Sulfuric acid-
N-Iodosuccinimide (NIS)Iron(III) triflimide-
Iodine monochloride (ICl)Acetic acidAcetic acid

Halogen Exchange Reactions (e.g., Finkelstein Reaction with Sodium Iodide in Acetone)

The Finkelstein reaction provides a method for converting an aryl chloride or bromide into an aryl iodide through a halogen exchange process. oup.combyjus.comwikipedia.orglscollege.ac.in In the context of synthesizing this compound, one could start with 1-(4-chlorophenoxy)acetone (B107787) or 1-(4-bromophenoxy)acetone and treat it with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. byjus.comwikipedia.org

The success of the classic Finkelstein reaction relies on the differential solubility of the halide salts in acetone; sodium iodide is soluble, while the resulting sodium chloride or sodium bromide is not, thus driving the reaction to completion. wikipedia.orglscollege.ac.in For aromatic halides, this reaction is often more challenging than for alkyl halides and may require a catalyst. wikipedia.org Copper(I) iodide, often in combination with a ligand like a diamine, or nickel-based catalysts have been shown to facilitate the aromatic Finkelstein reaction. oup.comwikipedia.orgucl.ac.uk

Multi-step Synthetic Pathways and Convergent Syntheses for Complex Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step synthetic pathways. youtube.comscribd.comlibretexts.org These pathways may involve a combination of the strategies discussed above, along with other functional group transformations. For instance, a synthetic route might begin with a more readily available substituted phenol, which is then iodinated and subsequently alkylated with a haloacetone.

The synthesis of 1-(4-iodophenoxy)-1-(1H-1,2,4-triazol-1-yl)-3-methoxy-3-methyl-2-butanone illustrates a multi-step synthesis where 4-iodophenol is a key starting material that is reacted with other complex fragments. prepchem.com Similarly, phenoxyacetic acid derivatives, which share the phenoxy scaffold, are often synthesized through multi-step sequences involving the initial formation of a phenoxy intermediate followed by further modifications. nih.govfarmaciajournal.commdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, the reaction proceeds between 4-iodophenol and a haloketone, most commonly chloroacetone or bromoacetone. The general reaction scheme involves the deprotonation of 4-iodophenol by a base to form the more nucleophilic 4-iodophenoxide, which then attacks the electrophilic carbon of the haloacetone, displacing the halide and forming the desired ether.

The optimization of this reaction is crucial to maximize the yield and minimize the formation of by-products. Key parameters that are manipulated to achieve this include the choice of base, solvent, reaction temperature, and reaction time.

Base Selection: The choice of base is critical for the efficient deprotonation of 4-iodophenol. A base that is too weak will result in a low concentration of the phenoxide, leading to a slow and incomplete reaction. Conversely, a base that is too strong can lead to side reactions. Common bases used for this type of synthesis include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydroxides (e.g., sodium hydroxide, potassium hydroxide). Potassium carbonate is frequently employed due to its moderate basicity, good solubility in polar aprotic solvents, and cost-effectiveness. The use of a stronger base like cesium carbonate can sometimes lead to higher yields and faster reaction times due to the increased solubility of the cesium phenoxide.

Solvent System: The solvent plays a multifaceted role in the Williamson ether synthesis. It must be able to dissolve the reactants, particularly the phenoxide salt, and should not react with any of the components in the reaction mixture. Polar aprotic solvents are generally the preferred choice as they can solvate the cation of the base, leaving the anion (the base) more reactive, without solvating the nucleophile (the phenoxide) as strongly as protic solvents would. This enhances the nucleophilicity of the phenoxide. Commonly used solvents include acetone, dimethylformamide (DMF), and acetonitrile (B52724). Acetone is a particularly convenient choice as it can serve as both the solvent and a reactant if chloroacetone or bromoacetone is used.

Temperature and Reaction Time: The reaction temperature directly influences the rate of the reaction. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote the formation of undesired by-products through side reactions such as elimination or decomposition. The optimal temperature is often determined empirically and is typically set to the reflux temperature of the chosen solvent to ensure a consistent and controlled reaction environment. The reaction time is also a critical parameter and is monitored to ensure the reaction proceeds to completion. This is often tracked using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials.

A typical optimized procedure might involve reacting 4-iodophenol with chloroacetone in the presence of potassium carbonate as the base and using acetone as the solvent. The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete.

ParameterConditionRationale
Reactants 4-Iodophenol, ChloroacetoneProvides the necessary carbon skeleton for the target molecule.
Base Potassium Carbonate (K₂CO₃)A moderately strong, cost-effective base to deprotonate the phenol.
Solvent AcetoneA polar aprotic solvent that dissolves reactants and facilitates the reaction.
Temperature RefluxIncreases reaction rate while maintaining a controlled environment.
Reaction Time Monitored (e.g., by TLC)Ensures the reaction proceeds to completion for maximum yield.

Advanced Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound product is typically present in a mixture containing unreacted starting materials, the base, salts formed as by-products, and potentially other minor impurities. Therefore, a robust purification strategy is essential to isolate the compound in high purity. This usually involves a combination of a preliminary workup followed by more advanced purification techniques such as recrystallization and chromatography.

The initial workup often involves filtering the reaction mixture to remove the solid base and any inorganic salts. The filtrate, which contains the product, is then typically concentrated under reduced pressure to remove the solvent. The resulting crude product can then be subjected to further purification.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle behind recrystallization is the difference in solubility of the desired compound and the impurities in a particular solvent or solvent system at different temperatures. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The process involves dissolving the crude product in a minimum amount of a hot solvent. Upon slow cooling, the solubility of the this compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. Common solvents for recrystallization of moderately polar compounds like this compound include alcohols (e.g., ethanol (B145695), isopropanol) or aqueous mixtures of these alcohols. The process can be refined by using a solvent pair, where the compound is soluble in one solvent and insoluble in the other.

A typical recrystallization protocol for this compound might involve dissolving the crude solid in hot ethanol and then slowly adding water until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize the recovery of the purified crystals. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

For achieving very high purity or for separating complex mixtures, chromatographic techniques are indispensable. Both flash column chromatography and High-Performance Liquid Chromatography (HPLC) are effective methods for the purification of this compound.

Flash Column Chromatography: This is a rapid form of preparative column chromatography that uses a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The crude product is loaded onto the top of the silica gel column, and the mobile phase is passed through the column under pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For a compound like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. By gradually increasing the polarity of the mobile phase (a gradient elution), the components are eluted from the column in order of increasing polarity. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and powerful chromatographic technique that provides higher resolution and is often used for analytical purposes to assess the purity of a compound or for preparative purification of smaller quantities. In preparative HPLC, a similar principle to flash chromatography is applied, but with much smaller particle sizes for the stationary phase and higher pressures for the mobile phase, leading to a much higher separation efficiency. For this compound, a reversed-phase HPLC system is often employed, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The compound is injected into the system, and its retention time is a characteristic property that allows for its identification and quantification. By collecting the eluent at the specific retention time of this compound, a very pure sample can be obtained.

TechniqueStationary PhaseMobile Phase (Typical)Principle of Separation
Flash Column Chromatography Silica GelHexane/Ethyl AcetateAdsorption; separation based on polarity.
Preparative HPLC (Reversed-Phase) C18-Modified SilicaAcetonitrile/WaterPartitioning; separation based on hydrophobicity.

Chemical Reactivity and Transformative Potential of 1 4 Iodophenoxy Acetone

Reactions at the Carbonyl Moiety

The carbonyl group, a cornerstone of organic chemistry, imparts characteristic reactivity to the acetone (B3395972) portion of the molecule. Its polarized nature, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it a prime target for nucleophiles. savemyexams.com

Nucleophilic Additions and Condensation Reactions

Aldehydes and ketones are well-known to undergo nucleophilic addition reactions. testbook.com The carbonyl carbon of 1-(4-Iodophenoxy)acetone is electrophilic and susceptible to attack by various nucleophiles. savemyexams.com In these reactions, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

General mechanisms for nucleophilic addition involve either a direct attack by a negatively charged nucleophile or an acid-catalyzed pathway where the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. testbook.comquaidianpoint.com Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater polarization of the carbonyl bond. libretexts.orgquaidianpoint.com

Common nucleophilic addition reactions applicable to ketones like this compound include:

Cyanohydrin Formation : The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in a cyanohydrin. This reaction is significant as it introduces a new carbon-carbon bond. savemyexams.com

Hemiacetal and Acetal Formation : In the presence of an acid catalyst, alcohols can add to the carbonyl group. The initial product is a hemiacetal, which can then react with a second molecule of alcohol to form an acetal. testbook.com

Grignard Reactions : Organometallic Grignard reagents (R-MgX) are potent nucleophiles that react with ketones to form tertiary alcohols after an acidic workup.

Condensation reactions, which involve the loss of a small molecule like water, can also occur. For instance, reactions with primary amines can yield imines.

Alpha-Functionalization Reactions of the Ketone (e.g., α-Acetoxylation, α-Halogenation)

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl. The α-hydrogens are acidic and can be removed by a base to form an enolate, or in the presence of an acid, the ketone can tautomerize to an enol. quora.comchemistrysteps.com Both the enol and enolate are nucleophilic and can react with various electrophiles. researchgate.netlibretexts.org

α-Halogenation : A common α-substitution reaction is halogenation, which can be performed with chlorine, bromine, or iodine, typically in an acidic solution like acetic acid. openstax.orglibretexts.org The reaction proceeds through an acid-catalyzed enol intermediate. libretexts.orgopenstax.org The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orgopenstax.org Under basic conditions, halogenation proceeds via an enolate intermediate. chemistrysteps.com Unlike the acid-catalyzed reaction which tends to result in monohalogenation, the base-catalyzed reaction often leads to polyhalogenation because the introduced halogen atom increases the acidity of the remaining α-hydrogens. quora.com

α-Acetoxylation : The introduction of an acetoxy group at the α-position can be achieved using reagents like (diacetoxy)iodobenzene. rsc.org This transformation is a key method for creating α-hydroxy ketones and their derivatives.

Hypervalent Iodine Reagent Mediated Transformations

Hypervalent iodine compounds, particularly iodine(III) reagents like phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are versatile and environmentally benign alternatives to heavy metal oxidants for a wide range of transformations. cardiff.ac.ukacs.orgcore.ac.uk These reagents are excellent oxidants and are used for the functionalization of carbonyl compounds. cardiff.ac.uk The reactivity of λ3-iodanes stems from the hypervalent nature of the I-X bonds, which increases the electrophilicity of the substituents on the iodine atom. uab.cat

In the context of α-functionalization, hypervalent iodine reagents are instrumental. For instance, the α-acetoxylation of ketones can be performed using (diacetoxy)iodobenzene, where an iodonium (B1229267) species is considered a crucial intermediate in the reaction mechanism. rsc.org These reagents can be generated in situ, for example, through the oxidation of iodoarenes with oxidants like m-chloroperbenzoic acid (m-CPBA). nih.gov The development of catalytic systems using iodoarenes in conjunction with a terminal oxidant represents a more sustainable approach to these transformations. nsf.gov

Diastereoselective and Enantioselective Synthetic Approaches for Chiral Analogs

The creation of chiral centers alpha to a carbonyl group is a fundamental challenge in organic synthesis, as these motifs are common in biologically active molecules and natural products. springernature.com Enantioselective α-functionalization of ketones allows for the controlled synthesis of specific stereoisomers. springernature.com

One strategy involves the use of chiral hypervalent iodine reagents as catalysts. acs.org These catalysts can promote reactions like the α-oxysulfonylation of ketones with high yields and enantioselectivities. acs.org The design of these chiral catalysts, often based on structures like iodoaniline-lactate, is crucial for achieving high levels of stereocontrol. acs.org

Organocatalysis provides another powerful avenue for the enantioselective synthesis of chiral analogs. For example, proline and its derivatives can catalyze asymmetric aldol (B89426) reactions to produce α-hydroxyphosphonates with high enantiomeric excess. nih.gov The development of catalytic asymmetric intramolecular aza-Michael additions has also been explored for synthesizing chiral heterocyclic compounds like 2-aryl-2,3-dihydro-4-quinolones, where the two enantiomers may exhibit different biological activities. clockss.org These methods often rely on creating a chiral environment around the reacting species, which directs the approach of the reactants to favor the formation of one enantiomer over the other. uva.esbeilstein-journals.org

Reactions Involving the Aromatic Iodine Atom

The carbon-iodine bond in the 4-iodophenoxy group is a key site for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates in these transformations compared to aryl bromides or chlorides. wikipedia.orgnih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures. mdpi.com

Suzuki-Miyaura Coupling : The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org Nickel-catalyzed versions of the Suzuki coupling have also been developed as a more cost-effective alternative. acs.org

Suzuki Coupling of Aryl Iodides
Reactants Aryl Iodide, Boronic Acid/Ester
Catalyst Palladium complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) commonorganicchemistry.com or Nickel complex acs.org
Base K₃PO₄, Na₂CO₃, KOAc libretexts.orgcommonorganicchemistry.com
Solvent Dioxane/H₂O, DMF, ACN/H₂O commonorganicchemistry.com
General Outcome Formation of a biaryl C-C bond

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It traditionally employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org The copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira couplings have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgbeilstein-journals.org The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl. nih.gov

Sonogashira Coupling of Aryl Iodides
Reactants Aryl Iodide, Terminal Alkyne
Catalyst Palladium complex (e.g., Pd(PPh₃)₄Cl₂) libretexts.org
Co-catalyst Copper(I) salt (e.g., CuI) wikipedia.org
Base Amine base (e.g., triethylamine) libretexts.org
General Outcome Formation of an arylalkyne C-C bond

Heck Reaction : The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes and is known for its high trans selectivity. organic-chemistry.org The mechanism typically involves oxidative addition of the aryl halide to palladium(0), followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. chim.it Various phosphine-free catalyst systems and reaction conditions, including the use of ionic liquids or aqueous media, have been developed to improve the efficiency and sustainability of the Heck reaction. organic-chemistry.org

Heck Reaction of Aryl Iodides
Reactants Aryl Iodide, Alkene
Catalyst Palladium complex (e.g., Pd(OAc)₂) nih.gov
Base PMP, Ag₃PO₄ chim.it
Solvent DMF, DMSO, HFIP nih.gov
General Outcome Formation of a substituted alkene

Halogen Bonding Interactions and their Role in Supramolecular Assembly

The presence of an iodine atom covalently bonded to the phenyl ring endows this compound with the capacity for halogen bonding (XB). A halogen bond is a highly directional, non-covalent interaction between an electron-poor region on a halogen atom (the XB donor) and an electron-rich site on another molecule (the XB acceptor). rsc.org The electron density on a bonded halogen atom is anisotropically distributed, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond (where R is the phenyl ring and X is iodine). acs.org

The strength of halogen bonds can be comparable to that of hydrogen bonds and can be fine-tuned by altering the halogen atom, with the donor strength following the trend I > Br > Cl. acs.org As iodine is one of the strongest halogen bond donors, the iodophenyl moiety in this compound is a potent XB donor site. acs.orgacs.org

This interaction plays a crucial role in supramolecular chemistry and crystal engineering, where it is used to construct extended molecular networks with predictable connectivity. nih.gov The XB interaction is typically linear, with an R–I···B angle approaching 180°, where B is the halogen bond acceptor. rsc.org Potential XB acceptors include species with lone pairs, such as nitrogen or oxygen atoms, or even π-systems. acs.org In the context of this compound, the carbonyl oxygen of a neighboring acetone molecule could potentially act as an XB acceptor. acs.org This directional and reliable interaction can be employed to guide the self-assembly of molecules into complex, ordered supramolecular architectures like 1-D chains or 2-D sheets. acs.orgnih.gov

Mechanistic Investigations of Key Reaction Pathways

The reactivity of this compound is dictated by its three principal functional groups: the iodophenyl group, the ether linkage, and the ketone. Mechanistic pathways can be proposed for each of these sites.

Reactions at the Iodophenyl Group: The iodine atom can be replaced via nucleophilic substitution reactions, such as in coupling reactions. evitachem.com It can also facilitate the formation of aryl radicals under certain conditions. evitachem.com

Reactions at the Ether Linkage: As discussed, the primary reaction is acid-catalyzed cleavage. libretexts.orgmasterorganicchemistry.com

Reactions at the Ketone Group: The ketone is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. byjus.com More significantly, the α-hydrogens (on the CH₂ group adjacent to the carbonyl) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. byjus.commagritek.com This enolate can then participate in a variety of reactions, including aldol-type condensations and halogenations. byjus.commasterorganicchemistry.com

Elucidation of Reaction Intermediates and Transition States

While specific computational or experimental studies on the reaction intermediates of this compound are not available, we can infer their nature from general mechanistic principles.

Reaction Intermediates:

Enolates: In base-catalyzed reactions, the primary intermediate is the enolate formed by deprotonation of the α-carbon. This species is a powerful nucleophile. byjus.commagritek.com

Protonated Ether (Oxonium Ion): In the acid-catalyzed cleavage of the ether, the conjugate acid of the ether is a key intermediate, transforming the poor -OR leaving group into a good ROH leaving group. libretexts.org

Radicals: Under radical-initiating conditions (e.g., using AIBN), a carbon radical can be generated. libretexts.org The iodine atom could also be abstracted to form an aryl radical. evitachem.com

Transition States:

SN2 Transition State: For reactions like ether cleavage or nucleophilic substitution at the α-carbon, a bimolecular (SN2) transition state is expected. doubtnut.comvedantu.com In this configuration, the nucleophile attacks as the leaving group simultaneously departs, passing through a high-energy state where the central carbon is partially bonded to both the incoming and outgoing groups. vaia.com

Six-Membered Transition States: In reactions like the aldol condensation, the stereochemical outcome is often explained by a well-organized, six-membered chairlike transition state (the Zimmerman-Traxler model), which minimizes unfavorable steric interactions. e-bookshelf.de

Kinetic Studies for Reaction Rate Determination

No specific kinetic data for this compound has been published. However, extensive kinetic studies have been performed on the acid-catalyzed iodination of acetone, which serves as an excellent model for reactions involving the ketone moiety of the target molecule. jocpr.comtau.ac.ilscribd.com

These studies reveal that the reaction is zero-order with respect to iodine, meaning the concentration of iodine does not affect the reaction rate. jocpr.comresearchgate.net The rate is, however, first-order with respect to both acetone and the acid catalyst. tau.ac.il

The experimentally determined rate law is: Rate = k [Acetone]¹ [H⁺]¹ [I₂]⁰

This rate law indicates that the rate-determining step does not involve iodine. The accepted mechanism consists of two steps:

A slow, rate-determining tautomerization of the ketone to its enol form, catalyzed by acid. tau.ac.illibretexts.org

A rapid reaction of the enol with iodine to form the final product. jocpr.com

The kinetics of this reaction can be monitored spectrophotometrically by observing the disappearance of the yellow-brown color of the aqueous iodine solution. jocpr.comscribd.com

Table 1: Experimentally Determined Reaction Orders for the Iodination of Acetone

ReactantReaction OrderRationale
Acetone1Involved in the slow, rate-determining enolization step. tau.ac.il
H⁺ (Acid Catalyst)1Catalyzes the enolization step. tau.ac.il
Iodine (I₂)0Reacts in a fast step after the rate-determining step. jocpr.comresearchgate.net

Spectroscopic and Structural Characterization of 1 4 Iodophenoxy Acetone

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These techniques measure the vibrational energies of molecular bonds. While a specific spectrum for 1-(4-Iodophenoxy)acetone is not available, the expected absorption bands can be predicted based on the characteristic frequencies of its constituent functional groups.

Assignment of Characteristic Absorption Bands

The structure of this compound contains several key functional groups: a carbonyl group (C=O), an ether linkage (C-O-C), a para-substituted aromatic ring, and a carbon-iodine bond (C-I).

Carbonyl (C=O) Stretching: The ketone carbonyl group is expected to show a strong absorption band in the IR spectrum, typically in the range of 1705-1725 cm⁻¹. The exact position would be influenced by the electronic effects of the phenoxy group.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring would appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methyl and methylene (B1212753) groups of the acetone (B3395972) moiety would be observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring would exhibit characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

Ether (C-O-C) Stretching: The aryl-alkyl ether linkage would produce characteristic asymmetric and symmetric stretching bands. The asymmetric C-O-C stretch is typically stronger and appears in the 1200-1275 cm⁻¹ range, while the symmetric stretch is found at lower wavenumbers, around 1020-1075 cm⁻¹.

C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted ring would give a strong band in the 800-850 cm⁻¹ region of the IR spectrum.

In a Raman spectrum, non-polar bonds tend to give stronger signals. Therefore, the aromatic C=C stretching and the C-I stretching would be expected to be prominent.

Interactive Data Table: Predicted Vibrational Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Spectroscopy
Carbonyl (C=O) Stretch1705-1725IR (Strong)
Aromatic C-H Stretch>3000IR (Variable)
Aliphatic C-H Stretch2850-3000IR (Variable)
Aromatic C=C Stretch1450-1600IR, Raman
Asymmetric C-O-C Stretch1200-1275IR (Strong)
Symmetric C-O-C Stretch1020-1075IR (Medium)
Aromatic C-H Bend (p-sub)800-850IR (Strong)
C-I Stretch500-600Raman (Strong)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise structure of this compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule.

Aromatic Protons: The para-substituted benzene ring has two sets of chemically equivalent protons. These would appear as two doublets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The protons ortho to the oxygen (H-2, H-6) would be expected at a slightly different chemical shift than the protons ortho to the iodine (H-3, H-5) due to the different electronic environments. A characteristic AA'BB' splitting pattern might be observed.

Methylene Protons (-O-CH₂-): The two protons of the methylene group adjacent to the ether oxygen would appear as a singlet, likely in the δ 4.5-5.0 ppm range. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

Methyl Protons (-C(O)-CH₃): The three protons of the methyl group would also appear as a singlet, typically in the δ 2.1-2.4 ppm region, characteristic of a methyl ketone.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to O)6.8-7.2Doublet2H
Ar-H (ortho to I)7.5-7.8Doublet2H
-O-CH₂-4.5-5.0Singlet2H
-C(O)-CH₃2.1-2.4Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the δ 200-210 ppm range.

Aromatic Carbons: Four signals would be expected for the six aromatic carbons. The carbon attached to the oxygen (C-1) and the carbon attached to the iodine (C-4) would be distinct quaternary carbons. The two pairs of equivalent methine carbons (C-2/C-6 and C-3/C-5) would also give separate signals. The C-I carbon signal would be at a higher field (less deshielded) compared to what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect".

Methylene Carbon (-O-CH₂-): The methylene carbon would be found in the δ 70-80 ppm region.

Methyl Carbon (-C(O)-CH₃): The methyl carbon of the ketone would appear at the most upfield position, typically δ 25-35 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O200-210
Ar-C (C-O)155-160
Ar-C (C-H ortho to O)115-120
Ar-C (C-H ortho to I)138-142
Ar-C (C-I)85-95
-O-CH₂-70-80
-C(O)-CH₃25-35

Advanced NMR Techniques for Comprehensive Structural Elucidation

To confirm the assignments made from ¹H and ¹³C NMR spectra, several two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic CH, methylene, and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation from the methylene protons (-O-CH₂-) to the aromatic carbon C-1 and the carbonyl carbon, confirming the connectivity of the ether linkage and the acetone moiety.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

The molecular formula of this compound is C₉H₉IO₂. Its exact mass would be calculated, and high-resolution mass spectrometry (HRMS) would be used to confirm this mass to within a few parts per million, thus verifying the elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A prominent feature would be the characteristic isotopic pattern of iodine. The fragmentation would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the methylene group would be a favorable pathway, leading to the formation of an acetyl cation (CH₃CO⁺, m/z 43), which is often a base peak for methyl ketones. This would also generate a 4-iodophenoxymethyl radical.

Cleavage of the Ether Bond: The C-O bonds of the ether could cleave. Cleavage of the Ar-O bond would lead to a 4-iodophenoxide radical and an acetonyl cation. Cleavage of the O-CH₂ bond could also occur.

Loss of the Iodine Atom: Fragmentation involving the loss of the iodine atom or radical could also be observed.

Analysis of these fragment ions would provide conclusive evidence for the structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, researchers can deduce the three-dimensional structure of the molecule, including bond lengths, bond angles, and its packing arrangement in the crystal.

The initial and often most challenging step in X-ray crystallography is growing a high-quality single crystal suitable for diffraction. Common methods for growing crystals from a solution include:

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the compound, gradually increasing the concentration and promoting crystal formation.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent (an anti-solvent) in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.

Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of a solution of the compound, allowing for slow diffusion at the interface and promoting crystal growth.

Once crystals are obtained, their quality is assessed, typically using an optical microscope to check for well-defined faces, clarity, and the absence of cracks or defects. A suitable crystal is then mounted for diffraction analysis.

A fundamental outcome of an X-ray diffraction experiment is the determination of the crystal's unit cell and space group. The unit cell is the smallest repeating parallelepiped that can be used to build the entire crystal lattice through translation. It is defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ).

The space group describes the symmetry of the crystal structure, encompassing all the symmetry operations (e.g., rotations, reflections, inversions) that leave the crystal lattice unchanged. This information is crucial for solving the crystal structure.

Table 1: Hypothetical Unit Cell Parameters for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (Molecules/unit cell)Data not available

The arrangement of molecules within a crystal is governed by various non-covalent intermolecular interactions. A detailed analysis of a solved crystal structure reveals the nature and geometry of these forces, which are critical for understanding the material's properties. For a molecule like this compound, potential interactions would include:

Halogen Bonding: A directional interaction between the electrophilic region on the iodine atom (a halogen bond donor) and a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule (a halogen bond acceptor). This can be a significant force in directing the crystal packing of iodinated compounds.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds involving the hydrogen atoms of the phenyl ring or the acetone methyl groups and the carbonyl or ether oxygen atoms could be present.

π-Stacking: Interactions between the aromatic π-systems of adjacent iodophenoxy rings. These can occur in face-to-face or offset arrangements.

Table 2: Potential Intermolecular Interactions in Crystalline this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Halogen BondC-IO=CData not availableData not available
C-H···O Hydrogen BondC-H (Aromatic)O=CData not availableData not available
π-StackingPhenyl RingPhenyl RingData not availableData not available

The solid-state conformation of a molecule is its three-dimensional shape as it exists within the crystal lattice. This conformation is influenced by both intramolecular forces (e.g., steric hindrance, electronic effects) and the intermolecular forces that stabilize the crystal packing. Analysis of the crystal structure would reveal key torsional angles, such as the C-O-C-C angle between the ether linkage and the acetone group, and the C-C-O-C angle defining the orientation of the phenoxy group relative to the phenyl ring. This provides a precise snapshot of the molecule's preferred geometry in the solid state, which may differ from its conformation in solution.

Computational and Theoretical Investigations of 1 4 Iodophenoxy Acetone

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation, offering a foundational approach to determine a molecule's electronic properties and structure. These methods are broadly categorized into Density Functional Theory and Ab Initio approaches.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. For a molecule like 1-(4-Iodophenoxy)acetone, DFT studies would be instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry.

These calculations would typically employ a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic environment. The outputs of such a study would include precise bond lengths, bond angles, and dihedral angles, defining the molecule's shape. Furthermore, DFT provides critical insights into the electronic structure, such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated, highlighting electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometry Parameters for this compound from DFT Calculations

ParameterAtoms InvolvedCalculated Value
Bond LengthC(ar)-I~2.10 Å
Bond LengthC(ar)-O~1.36 Å
Bond LengthO-CH2~1.43 Å
Bond LengthC=O (carbonyl)~1.22 Å
Bond AngleC(ar)-O-CH2~118°
Dihedral AngleC(ar)-C(ar)-O-CH2Variable (defines conformation)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic properties.

For this compound, these high-level calculations would be employed to obtain precise values for properties such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These values are fundamental to understanding the molecule's redox behavior and its ability to participate in charge-transfer interactions. Such studies are particularly valuable for validating results from less computationally expensive methods and for investigating systems where electron correlation effects are significant.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Once the optimized geometry of this compound is determined, further calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies (corresponding to Infrared and Raman spectroscopy).

Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate NMR shielding tensors, which are then converted into chemical shifts. By comparing these predicted shifts with experimental spectra, researchers can confirm the molecular structure and assign specific signals to individual nuclei. Similarly, the calculation of vibrational frequencies helps in assigning absorption bands in IR and Raman spectra to specific molecular motions, such as C=O stretching or C-I bending.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted δ (ppm)Hypothetical Experimental δ (ppm)
C=O (carbonyl)204.5205.1
CH2 (methylene)73.874.2
CH3 (methyl)26.126.5
C-I (aromatic)85.986.3
C-O (aromatic)157.2157.8

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations would be used to explore the conformational landscape of this compound, revealing how the molecule flexes, rotates, and samples different shapes at a given temperature.

By simulating the molecule in a solvent like water or an organic solvent, MD can shed light on crucial intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and solvent molecules. These simulations provide a dynamic picture of how the molecule behaves in a realistic environment, which is essential for understanding its solubility, stability, and transport properties. The results from MD can reveal preferred conformations and the energy barriers between them, offering a more complete understanding than static geometry optimization alone.

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions. For this compound, theoretical studies could elucidate the mechanisms of reactions it might undergo, such as nucleophilic substitution at the carbon alpha to the carbonyl group or electrophilic substitution on the aromatic ring.

Using DFT, researchers can locate the transition state (TS) structure for a proposed reaction step—the highest energy point along the reaction coordinate. Calculating the energy of this TS relative to the reactants provides the activation energy, a key factor determining the reaction rate. For instance, the mechanism of acid-catalyzed iodination at the methyl group could be explored by modeling the enol formation as the rate-determining step, a classic mechanism for ketones. These studies provide a step-by-step molecular movie of the reaction, identifying key intermediates and energy barriers.

Elucidation of Structure-Reactivity Relationships through Computational Modeling

By combining various computed properties, it is possible to build models that explain and predict the reactivity of a molecule. This is the domain of Quantitative Structure-Reactivity Relationships (QSRR). For this compound, computational modeling could establish relationships between its structural features and its observed reactivity.

Descriptors derived from quantum chemical calculations—such as HOMO-LUMO energies, atomic charges, and the Fukui function (which indicates local reactivity)—can be correlated with experimental kinetic data. For example, the calculated electrostatic potential on the aromatic ring could be used to predict the regioselectivity of electrophilic aromatic substitution. These models help to rationalize why a molecule reacts the way it does and can be used to predict the behavior of related, yet-untested, compounds.

Advanced Applications and Potential in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis.evitachem.comscribd.com

1-(4-Iodophenoxy)acetone serves as a crucial intermediate in a variety of complex organic syntheses. evitachem.com Its utility stems from the reactivity of the iodine atom, which can be readily substituted in coupling reactions, and the ketone functional group, which allows for a range of chemical transformations. evitachem.com This dual reactivity makes it an important starting material for constructing more intricate molecular architectures.

Precursor for Advanced Pharmaceutical Scaffolds.evitachem.comnih.gov

The synthesis of novel pharmaceutical agents often relies on the construction of complex molecular scaffolds. This compound is a valuable precursor in this field, providing a foundational structure that can be elaborated upon to create biologically active compounds. evitachem.comnih.gov The presence of the iodophenyl group allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, a common strategy in medicinal chemistry. dokumen.pub This enables the exploration of structure-activity relationships, a critical aspect of drug discovery. For instance, derivatives of similar iodinated compounds have been investigated for their potential in developing new therapeutic agents. nih.gov

Reaction Type Reagents Significance in Pharmaceutical Synthesis
Suzuki-Miyaura CouplingAryl or vinyl boronic acids, Palladium catalyst, BaseFormation of carbon-carbon bonds to build complex molecular frameworks.
Sonogashira CouplingTerminal alkynes, Palladium catalyst, Copper co-catalystIntroduction of alkyne functionalities, which are present in some bioactive molecules.
Buchwald-Hartwig AminationAmines, Palladium catalyst, Ligand, BaseFormation of carbon-nitrogen bonds, a key linkage in many pharmaceuticals.
Heck ReactionAlkenes, Palladium catalyst, BaseCreation of substituted alkenes, important for various drug scaffolds.

This table illustrates common cross-coupling reactions where the iodo-group of this compound can be utilized to synthesize advanced pharmaceutical scaffolds.

Building Block for Agrochemical Synthesis.nih.govdokumen.pub

The development of new agrochemicals, such as herbicides and insecticides, often involves the synthesis of novel organic molecules. dokumen.pub this compound can serve as a versatile building block in this area. The principles of using halogenated aromatic compounds in the synthesis of agrochemicals are well-established. dokumen.pub For example, the N-pyridylpyrazole moiety, which can be part of a larger molecular structure, has shown significant insecticidal activity. nih.gov The synthesis of such complex molecules can be facilitated by using intermediates like this compound, where the iodo-group allows for the strategic connection of different molecular fragments. dokumen.pub

Contributions to Materials Science and Engineering.wikipedia.orgbinghamton.edu

Materials science is an interdisciplinary field focused on the discovery and design of new materials. wikipedia.org Organic compounds play a crucial role in the development of advanced materials with tailored properties. This compound, with its reactive sites, contributes to this field by enabling the synthesis of functional polymers and components for electronic devices. rsc.org

Design and Synthesis of Functional Polymeric Materials.rsc.orgempa.chfrontiersin.org

Functional polymers are macromolecules that possess specific, desirable properties and functionalities. empa.chfrontiersin.org The synthesis of such polymers can involve the incorporation of monomers that impart these properties. This compound can be chemically modified and used as a monomer or a precursor to a monomer in polymerization reactions. The iodophenyl group can be transformed into other functional groups or used as a point of attachment for polymer chains, leading to materials with unique optical, electronic, or mechanical properties. wikipedia.org

Polymer Type Potential Role of this compound Derivative Resulting Material Properties
Conjugated PolymersAs a monomer after modificationEnhanced charge transport, suitable for electronic applications. mdpi.com
PolyestersAs a diol precursor after reduction of the ketoneImproved thermal stability and mechanical strength. frontiersin.org
Poly(arylene ether)sAs a monomer in nucleophilic aromatic substitutionHigh-performance thermoplastics with good chemical resistance.

This table outlines the potential roles of this compound derivatives in the synthesis of various functional polymeric materials and the expected properties of the resulting polymers.

Development of Components for Organic Electronics and Optoelectronics.mdpi.compolimi.ittaylorfrancis.com

Organic electronics and optoelectronics are rapidly advancing fields that utilize carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). mdpi.compolimi.ittaylorfrancis.com The performance of these devices is highly dependent on the molecular structure and properties of the organic materials used. mdpi.com

The synthesis of high-performance organic electronic materials often involves the precise tuning of molecular structures to control properties like charge transport and light absorption/emission. rsc.org this compound can serve as a starting material for the synthesis of small molecules or polymers for these applications. The iodo-group is particularly useful for creating π-conjugated systems through cross-coupling reactions, which are fundamental to the functioning of many organic electronic devices. mdpi.com For example, the strategic placement of halogen atoms can influence the molecular packing and electronic properties of organic semiconductors. rsc.org

Q & A

Q. How can multivariate analysis optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Design-of-Experiment (DoE) approaches (e.g., Central Composite Design) evaluate variables: temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) identifies optimal conditions, validated by ANOVA (p < 0.05). Use software like Minitab or JMP for statistical modeling .

Q. What thermodynamic properties (e.g., ΔHvap, solubility) are critical for formulating this compound in drug delivery systems?

  • Methodological Answer : Determine ΔHvap via vapor pressure measurements (e.g., Knudsen effusion method) and solubility in PEG/water mixtures using shake-flask assays. Hansen Solubility Parameters predict compatibility with polymeric carriers. Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.